molecular formula C8H5BrF3N3 B1487153 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine CAS No. 2231673-13-3

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine

Cat. No.: B1487153
CAS No.: 2231673-13-3
M. Wt: 280.04 g/mol
InChI Key: XOLVDWHMUZJWQV-UHFFFAOYSA-N
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Description

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine (CAS: 2231673-13-3) is a pyridine derivative featuring a bromine atom at position 5, a trifluoromethyl-diazirinyl group at position 2, and a methyl group at position 3. Its molecular formula is C₈H₅BrF₃N₃, with a molecular weight of 280.05 g/mol . The trifluoromethyl-diazirine moiety confers unique photochemical properties, making the compound valuable in photoaffinity labeling and crosslinking studies. Its synthesis likely involves cross-coupling reactions, akin to methods described for structurally related pyrrolo[2,3-b]pyridines .

Properties

IUPAC Name

5-bromo-3-methyl-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF3N3/c1-4-2-5(9)3-13-6(4)7(14-15-7)8(10,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLVDWHMUZJWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C2(N=N2)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine is a compound of interest due to its unique structural features and potential biological activities. This article reviews its synthesis, biological activity, and implications for medicinal chemistry.

  • IUPAC Name : 5-bromo-3-methyl-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
  • Molecular Formula : C8H5BrF3N3
  • CAS Number : 2231673-13-3
  • Molecular Weight : 280.05 g/mol
  • Purity : ≥95% .

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group and diazirine moiety onto a pyridine scaffold. This can be achieved through various synthetic pathways that include halogenation and diazotization reactions.

Antimicrobial Properties

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant antimicrobial activity. The presence of the trifluoromethyl group in this compound enhances its pharmacodynamic properties, making it a candidate for further investigation as an antimicrobial agent.

  • Minimum Inhibitory Concentration (MIC) : Compounds with similar structures have shown MIC values as low as 1 µg/mL against various bacterial strains, including drug-resistant strains such as MRSA .
  • Biofilm Eradication : Certain derivatives have demonstrated the ability to disrupt biofilms formed by pathogenic bacteria, which is crucial for treating chronic infections .

Cytotoxicity Studies

Cytotoxicity assessments are vital in evaluating the safety profile of new compounds. For instance, some related compounds have shown IC50 values ranging from 7 to 9 µg/mL in human cell lines, indicating moderate toxicity but potential therapeutic windows for further development .

Study on Antimicrobial Efficacy

A study published in Molecules explored the efficacy of various trifluoromethyl-substituted compounds against resistant bacterial strains. The results indicated that the incorporation of trifluoromethyl groups significantly improved antimicrobial potency. The study highlighted that derivatives similar to this compound could serve as effective agents against biofilm-associated infections .

Research Findings

Compound MIC (µg/mL) Activity
Compound A1Effective against MRSA
Compound B0.5Strong biofilm eradicator
5-Bromo...TBDPotential candidate for study

Scientific Research Applications

Molecular Biology Applications

Photoreactive Probes
The diazirine group in 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine enables it to act as a photoreactive probe. Upon exposure to UV light, it can form covalent bonds with nearby biomolecules such as proteins and nucleic acids. This property is particularly useful for studying protein-DNA interactions and mapping protein localization within cells.

Case Study: Protein Interaction Studies
In research studies, this compound has been employed to investigate the dynamics of protein interactions. For instance, it was utilized to label specific proteins in live cells, allowing researchers to track changes in protein interactions over time. The ability to covalently bond upon light activation provides a powerful tool for elucidating complex biological processes.

Synthetic Chemistry Applications

Building Block for Drug Development
The compound serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique reactivity allows it to be incorporated into larger molecular frameworks, facilitating the development of new drugs with enhanced efficacy and specificity.

Example of Synthesis
Several synthetic pathways have been developed for producing this compound, highlighting its utility in organic synthesis. These methods typically involve the introduction of the diazirine moiety into existing pyridine structures through nucleophilic substitutions or coupling reactions.

Material Science Applications

Photopolymerization
The photochemical properties of this compound make it suitable for applications in material science, particularly in photopolymerization processes. The ability to initiate polymerization upon UV exposure can be harnessed in the development of advanced materials with tailored properties for specific applications.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Core Structural Variants

(a) 3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine
  • Structure : Replaces the pyridine core with a pyrrolo[2,3-b]pyridine ring.
  • Molecular Weight : 226.16 g/mol (vs. 280.05 g/mol for the target compound) .
(b) 3-Bromo-5-fluoro-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
  • Structure : Substitutes bromine at position 5 with fluorine.
  • Key Difference : Fluorine’s electron-withdrawing nature reduces reactivity in substitution reactions compared to bromine, which is a superior leaving group .

Substituent Variations

(a) Ethynyl-Substituted Pyridines
  • Example : 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine (CAS: 139).
  • Comparison : The ethynyl group enables click chemistry applications, whereas the diazirine group in the target compound facilitates photochemical crosslinking .
(b) Methoxy-Substituted Pyridines
  • Example : 5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5).
  • Comparison : Methoxy groups enhance solubility but lack the photolabile diazirine functionality, limiting use in photoaffinity labeling .

Diazirine-Containing Analogues

(a) 3-Trifluoromethyl-3-phenyldiazirine (TPD)
  • Structure : Phenyl group instead of pyridine.
  • Photolysis : Generates carbenes upon irradiation (350 nm), with 65% carbene yield vs. 35% diazo isomer .
  • Stability : TPD is stable in acidic/basic conditions (1 M, 75°C, 30 min), similar to the target compound’s diazirine group .

Photochemical Reactivity

The trifluoromethyl-diazirine group in the target compound undergoes rapid photolysis to generate reactive carbenes, analogous to TPD . This property is critical for:

  • Photoaffinity Labeling: Superior to non-diazirine compounds (e.g., methoxy-pyridines) due to covalent bond formation with biomolecules.
  • Metabolic Stability : Electron-withdrawing trifluoromethyl groups enhance stability in biological systems, as observed in diazirinyl phenylalanine derivatives .

Data Table: Key Properties of Comparable Compounds

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Application
Target Compound Pyridine 5-Br, 2-CF₃-diazirine, 3-Me 280.05 Photoaffinity labeling
3-(3-CF₃-diazirin-3-yl)-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine 3-CF₃-diazirine 226.16 Biochemical probes
3-Bromo-5-F-2-(3-CF₃-diazirin-3-yl)pyridine Pyridine 3-Br, 5-F, 2-CF₃-diazirine 263.03 Photochemical studies
5-Bromo-6-methoxypyridin-3-amine Pyridine 5-Br, 6-OMe, 3-NH₂ 217.05 Pharmaceutical intermediates

Preparation Methods

Synthetic Route Summary

The brominated methylpyridine intermediate, specifically 5-bromo-2-methylpyridine, is typically synthesized via a multi-step process involving:

  • Condensation of diethyl malonate with 5-nitro-2-chloropyridine under basic conditions to form a malonate derivative.
  • Decarboxylation under acidic conditions to yield 5-nitro-2-methylpyridine.
  • Catalytic hydrogenation of the nitro group to the corresponding amine (5-amino-2-methylpyridine).
  • Diazotization and bromination to introduce the bromine substituent at the 5-position, producing 5-bromo-2-methylpyridine.

This method is characterized by mild reaction conditions, good yields, and suitability for scale-up industrial production.

Detailed Steps and Conditions

Step Reaction Description Reagents/Conditions Yield & Notes
1 Condensation of diethyl malonate with 2-chloro-3-trifluoromethyl-5-nitropyridine Diethyl malonate, sodium hydride, tetrahydrofuran (THF), 0°C to 25°C, 16-24 h Yield ~31.1% overall for multi-step process; molar ratio 1:1.41:2 (pyridine:diethyl malonate:sodium hydride)
2 Decarboxylation under acidic conditions Acidic medium, heating Converts malonate derivative to 5-nitro-2-methylpyridine
3 Catalytic hydrogenation Pd/C catalyst, hydrogen atmosphere Converts nitro to amino group
4 Diazotization and bromination Acid, bromine, sodium nitrite aqueous solution, 0 to -10°C Introduces bromine substituent at 5-position

This sequence avoids the use of large amounts of aluminum trichloride, reduces by-products, and improves product isolation and yield compared to older methods.

Introduction of the 3-(Trifluoromethyl)-3H-diazirin-3-yl Group

Diazirine Formation Overview

The trifluoromethyl diazirine moiety is introduced via diaziridine intermediates, which are oxidized to diazirines. The general approach involves:

  • Formation of a trifluoromethyl-substituted diaziridine ring on the pyridine scaffold.
  • Oxidation to the diazirine ring system.

A representative synthetic example involves:

  • Starting from a silyl-protected hydroxymethyl pyridine derivative bearing the trifluoromethyl diaziridine.
  • Treatment with silver oxide to facilitate oxidation.
  • Deprotection with tetrabutylammonium fluoride (TBAF) to yield the free diazirine compound.

Representative Procedure (Adapted from Literature)

Step Reaction Description Reagents/Conditions Notes
1 Formation of silyl-protected diaziridine pyridine intermediate Starting pyridine derivative, silyl protecting group reagents, low temperature (-50°C) ammonia bubbling Ensures selective formation of diaziridine ring
2 Oxidation to diazirine Silver oxide (Ag2O), room temperature, overnight stirring Converts diaziridine to diazirine
3 Deprotection Tetrabutylammonium fluoride (TBAF) in THF, 0°C, 1 hour Removes silyl protecting groups to yield final diazirine compound

This approach allows for the incorporation of the trifluoromethyl diazirine group at the 2-position of the pyridine ring with good selectivity and purity.

Integration of Both Fragments

The final target compound, 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine, is synthesized by first preparing the brominated methylpyridine core and then performing the diazirine installation on the 2-position substituent, typically via a hydroxymethyl intermediate or similar functional handle enabling diazirine ring formation.

Summary Table of Preparation Methods

Synthetic Segment Key Reagents Conditions Yield/Remarks References
5-Bromo-2-methylpyridine core synthesis Diethyl malonate, sodium hydride, 2-chloro-3-trifluoromethyl-5-nitropyridine, Pd/C, bromine, sodium nitrite THF, 0-25°C, hydrogenation, diazotization at 0 to -10°C Overall ~31% yield; industrially scalable
Diazirine moiety introduction Silyl-protected hydroxymethyl pyridine derivative, ammonia, Ag2O, TBAF Low temperature ammonia bubbling, room temperature oxidation, 0°C deprotection High selectivity; mild conditions

Research Findings and Notes

  • The brominated methylpyridine intermediate synthesis avoids harsh Lewis acids, improving environmental and operational safety.
  • The diazirine ring formation via silver oxide oxidation is a well-established method providing high purity trifluoromethyl diazirines.
  • The combination of these methods enables the preparation of complex pyridine derivatives with photoreactive diazirine groups suitable for biochemical applications.
  • The synthetic routes are amenable to scale-up, with reported yields and conditions optimized for industrial production.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine?

  • Methodology : The compound is typically synthesized through a multi-step process. Bromination of 2-amino-3-methylpyridine using reagents like N-bromosuccinimide (NBS) or Br₂ under controlled conditions yields intermediates such as 2-amino-5-bromo-3-methylpyridine . The diazirine moiety is introduced via cyclization of trifluoroacetamidoxime with a ketone precursor under basic conditions (e.g., K₂CO₃). Protecting groups (e.g., tert-butoxycarbonyl, Boc) may be employed to prevent undesired side reactions during functionalization .

Q. How is the compound characterized to confirm structural integrity post-synthesis?

  • Methodology :

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are critical for verifying the positions of the bromine, trifluoromethyl-diazirine, and methyl groups. For example, the diazirine ring protons appear as distinct singlets in ¹H NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]⁺ peak for C₁₀H₈BrF₃N₃).
  • HPLC : Purity analysis using reverse-phase HPLC with UV detection at 254 nm ensures ≥95% purity .

Q. What stability considerations are critical for handling this compound?

  • Methodology : The trifluoromethyl-diazirine group is light-sensitive. Store in amber vials at -20°C under inert gas (argon). Decomposition pathways (e.g., diazirine ring-opening) can be monitored via periodic HPLC. Avoid acidic conditions, which protonate the diazirine nitrogen, accelerating degradation .

Advanced Research Questions

Q. How can reaction yields for diazirine incorporation be optimized?

  • Methodology : Diazirine cyclization is highly sensitive to moisture and temperature. Use anhydrous solvents (e.g., THF) and maintain reaction temperatures between 0–5°C during cyclization. Catalytic bases like K₂CO₃ improve cyclization efficiency. Reaction progress should be monitored via TLC, with quenching of side reactions (e.g., using Na₂SO₄ for drying) to enhance yield .

Q. What strategies address steric hindrance in cross-coupling reactions involving the bromine substituent?

  • Methodology : The trifluoromethyl-diazirine group creates steric bulk, limiting access to the bromine site. Use palladium catalysts with bulky ligands (e.g., XPhos or SPhos) to facilitate oxidative addition. Microwave-assisted Suzuki-Miyaura coupling (140°C, DMF/H₂O solvent system) accelerates reaction kinetics. Pre-activation of boronic acid partners as pinacol esters improves coupling efficiency .

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?

  • Methodology : Restricted rotation around the diazirine ring may cause signal splitting. Perform variable-temperature NMR (25–80°C) to average rotameric states. If impurities are suspected, purify via silica gel chromatography (EtOAc/hexane gradient) or preparative HPLC. Compare spectra with structurally similar diazirine-pyridine derivatives .

Contradiction Analysis & Experimental Design

Q. How to troubleshoot low yields in photolabeling applications?

  • Methodology : Photoaffinity labeling requires UV activation (350–365 nm). Ensure precise irradiation times (≤5 minutes) to minimize photodegradation. Include controls without UV exposure to distinguish specific binding from nonspecific interactions. Analyze reaction mixtures via LC-MS to identify byproducts (e.g., diazirine ring-opened species) .

Q. Why might bromine substitution fail in late-stage functionalization?

  • Root Cause Analysis : Competing side reactions (e.g., electrophilic aromatic substitution at the pyridine ring) may dominate.
  • Mitigation : Introduce bromine early in the synthesis (e.g., at the 2-amino-3-methylpyridine stage) before adding the diazirine group. Use directing groups (e.g., methoxy) to control regioselectivity .

Application-Oriented Questions

Q. What are the key considerations for using this compound in protein interaction studies?

  • Methodology : The diazirine group enables photoaffinity crosslinking. Optimize labeling by:

  • Pre-incubating the compound with the target protein (30–60 minutes) for binding equilibration.
  • Quenching unreacted probes immediately post-irradiation (e.g., with β-mercaptoethanol).
  • Validating specificity using competitive binding assays with non-UV-irradiated controls .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine
Reactant of Route 2
5-Bromo-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)-3-methylpyridine

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